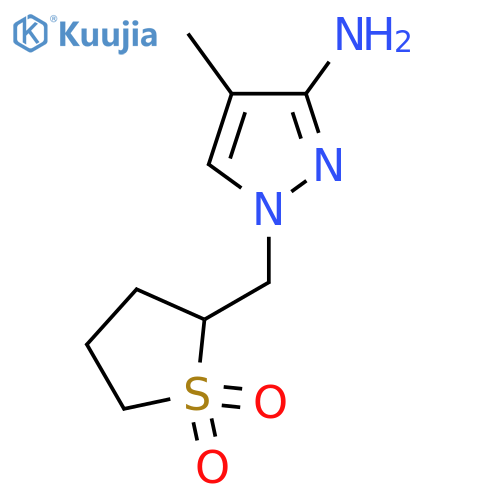Cas no 2028489-87-2 (2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione)

2028489-87-2 structure
商品名:2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione
2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione
- 2028489-87-2
- EN300-1111810
- 2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione
-
- インチ: 1S/C9H15N3O2S/c1-7-5-12(11-9(7)10)6-8-3-2-4-15(8,13)14/h5,8H,2-4,6H2,1H3,(H2,10,11)
- InChIKey: XFNPVVAFVMQVPL-UHFFFAOYSA-N
- ほほえんだ: S1(CCCC1CN1C=C(C)C(N)=N1)(=O)=O
計算された属性
- せいみつぶんしりょう: 229.08849790g/mol
- どういたいしつりょう: 229.08849790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 86.4Ų
2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1111810-10g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 95% | 10g |
$4545.0 | 2023-10-27 | |
| Enamine | EN300-1111810-0.25g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1111810-0.1g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1111810-1g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1111810-0.05g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1111810-5.0g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 5g |
$3770.0 | 2023-06-10 | ||
| Enamine | EN300-1111810-1.0g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 1g |
$1299.0 | 2023-06-10 | ||
| Enamine | EN300-1111810-5g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 95% | 5g |
$3065.0 | 2023-10-27 | |
| Enamine | EN300-1111810-2.5g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1111810-0.5g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 95% | 0.5g |
$1014.0 | 2023-10-27 |
2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione 関連文献
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
2028489-87-2 (2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione) 関連製品
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 152840-81-8(Valine-1-13C (9CI))
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 81216-14-0(7-bromohept-1-yne)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
